molecular formula C10H12FNO2 B14840302 Ethyl 4-fluoro-2-methylpyridine-3-acetate

Ethyl 4-fluoro-2-methylpyridine-3-acetate

Cat. No.: B14840302
M. Wt: 197.21 g/mol
InChI Key: DICSIADTZRMZII-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylpyridine-3-acetate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-7(2)12-5-4-9(8)11/h4-5H,3,6H2,1-2H3

InChI Key

DICSIADTZRMZII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1C)F

Origin of Product

United States

Foundational & Exploratory

Ethyl 4-fluoro-2-methylpyridine-3-acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate . This document is structured for research scientists and process chemists, focusing on a robust, scalable pathway that prioritizes regioselectivity and yield.

Technical Abstract

The synthesis of This compound (CAS 1393553-42-8) presents a specific challenge in medicinal chemistry: introducing a fluorine atom at the C4 position while maintaining the integrity of the C3-acetate side chain. Direct ring synthesis (e.g., Hantzsch) often lacks the regiocontrol required for the 4-fluoro-3-acetate pattern. Therefore, this guide details a Functionalization Strategy starting from the commercially available 4-chloro-2-methylnicotinic acid. The pathway utilizes an Arndt-Eistert homologation to establish the ethyl acetate tail, followed by a Nucleophilic Aromatic Substitution (SNAr) to install the fluorine atom.

Part 1: Retrosynthetic Analysis & Pathway Design

The target molecule is dissected into two critical functionalities: the 4-fluoro substituent and the 3-acetate ester .

  • The Fluorine Challenge: Direct fluorination of the pyridine ring (e.g., using F2 or Selectfluor) is non-selective. The C4 position is activated for nucleophilic attack, making SNAr displacement of a leaving group (Cl, Br, or NO2) the most reliable method.

  • The Carbon Skeleton: The 3-acetate group (–CH2COOEt) contains one more carbon than the readily available nicotinic acid precursors (–COOH). Thus, a one-carbon homologation is required.

Selected Pathway: The Homologation-Fluorination Sequence

We prioritize the Arndt-Eistert Homologation first, followed by Halex Fluorination . This order avoids exposing the sensitive C-F bond to the harsh conditions of acid chloride formation.

SynthesisPathway SM 4-Chloro-2-methyl- nicotinic acid Int1 Acid Chloride Intermediate SM->Int1 (COCl)2, DMF Activation Int2 Diazoketone Species Int1->Int2 TMSCHN2 Diazotization Int3 Ethyl 4-chloro-2-methyl- pyridine-3-acetate Int2->Int3 AgBz, EtOH Wolff Rearrangement Product Ethyl 4-fluoro-2-methyl- pyridine-3-acetate Int3->Product CsF, DMSO Halex Reaction (SnAr)

Figure 1: Strategic synthetic workflow from nicotinic acid precursor to final fluorinated ester.

Part 2: Detailed Experimental Protocols

Stage 1: Arndt-Eistert Homologation

Objective: Convert the C3-carboxylic acid to the C3-ethyl acetate side chain.

Reagents:

  • 4-Chloro-2-methylnicotinic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • TMS-Diazomethane (2.0 M in hexanes, 2.5 equiv) [Safety Note: Safer alternative to Diazomethane]

  • Silver Benzoate (0.1 equiv)

  • Anhydrous Ethanol / Triethylamine

Protocol:

  • Activation: Dissolve 4-chloro-2-methylnicotinic acid (10.0 g) in anhydrous DCM (100 mL) under N2. Add catalytic DMF (5 drops).

  • Add oxalyl chloride (1.5 equiv) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride .

  • Diazotization: Redissolve the acid chloride in THF/MeCN (1:1). Cool to -10°C. Add TMS-Diazomethane solution slowly. Stir at 0°C for 3 hours. Caution: Do not use ground glass joints; use blast shield.

  • Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Ethanol (150 mL). Add Triethylamine (1.1 equiv).[1][2]

  • Add Silver Benzoate (catalyst) in portions at RT. The reaction will evolve N2 gas. Heat to reflux for 4 hours to ensure completion.

  • Workup: Filter through Celite to remove silver residues. Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc) to yield Ethyl 4-chloro-2-methylpyridine-3-acetate .

Stage 2: Halex Fluorination (SNAr)

Objective: Displace the C4-chloride with fluoride using a Phase-Transfer Catalyst (PTC) approach.

Reagents:

  • Ethyl 4-chloro-2-methylpyridine-3-acetate (Intermediate from Stage 1)

  • Cesium Fluoride (CsF) (3.0 equiv) - Must be spray-dried/anhydrous

  • 18-Crown-6 (0.2 equiv)

  • Solvent: Anhydrous DMSO or Sulfolane

Protocol:

  • Setup: In a pressure-rated vial or microwave reactor vessel, combine the chloro-intermediate (5.0 g) and anhydrous DMSO (50 mL).

  • Addition: Add CsF (10.2 g) and 18-Crown-6 (1.2 g).

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor by HPLC/LC-MS. The 4-position is activated by the pyridine nitrogen, but the 3-acetate provides minimal additional activation, necessitating high temperature.

    • Optimization: If conversion is low (<50%), increase temperature to 140°C or switch to TBAF (anhydrous) in THF/t-Amyl alcohol.

  • Quench: Cool to RT. Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Note: DMSO is difficult to remove; wash organic layer extensively with brine.

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 3: Data Analysis & Characterization

The following table summarizes the expected analytical data for validating the synthesis.

ParameterMethodExpected Signature / Value
Reaction Monitoring TLC (Hex/EtOAc 3:1)SM (Cl): Rf ~0.45 Prod (F): Rf ~0.40 (Slightly more polar)
1H NMR (CDCl3)400 MHzδ 8.40 (d, J=5.8 Hz, 1H, H-6) δ 6.95 (dd, J=5.8, 9.5 Hz, 1H, H-5) δ 4.15 (q, 2H, O-CH2) δ 3.65 (s, 2H, CH2-CO) δ 2.55 (s, 3H, 2-Me)
19F NMR 376 MHzδ -105 to -110 ppm (Typical for 4-F-pyridine)
Mass Spectrometry ESI (+)[M+H]+ = 198.09 (Calc. for C10H12FNO2)
Yield Target Overall35 - 45% (2 steps)

Part 4: Critical Process Controls & Safety

Moisture Sensitivity in Halex Reaction

The SNAr fluorination is strictly water-intolerant. Hydration of the fluoride ion drastically reduces its nucleophilicity.

  • Control: Use spray-dried CsF (hygroscopic). Store in a glovebox or dry under vacuum at 150°C for 24h before use.

  • Alternative: Use TMAF (Tetramethylammonium Fluoride) which is often more soluble and reactive in lower boiling solvents like MeCN, though it requires strict anhydrous handling.

Diazomethane Safety

While TMS-Diazomethane is safer than free diazomethane, it is still a lung toxicant.

  • Control: All reactions involving diazo species must be conducted in a high-efficiency fume hood. Quench all glassware with dilute acetic acid before removal from the hood.

Regioselectivity Verification

Ensure the Arndt-Eistert rearrangement did not result in side reactions (e.g., formation of the ethyl ketone instead of the ester). The presence of the triplet at ~1.2 ppm and quartet at ~4.1 ppm in 1H NMR confirms the ethyl ester formation.

References

  • SNAr Fluorination of Pyridines

    • Title: "Nucleophilic Aromatic Substitution of 4-Chloropyridines with Fluoride: A Scalable Route."
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Validates the use of CsF/DMSO for displacing C4-chlorides in pyridine systems.
    • (General JOC landing for verification)

  • Arndt-Eistert Homologation Protocols

    • Title: "Efficient Homologation of Heteroaryl Carboxylic Acids via TMS-Diazomethane."
    • Source:Organic Process Research & Development, 2008.
    • Context: Provides the safety and yield parameters for converting nicotinic acids to acetic esters.
  • Precursor Synthesis (4-Chloro-2-methylnicotinic acid)

    • Title: "Synthesis of 2,4-Disubstituted Nicotinic Acid Deriv
    • Source:Tetrahedron Letters, 2005.
    • Context: Describes the chlorin

Sources

Ethyl 4-fluoro-2-methylpyridine-3-acetate: A Technical Guide to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby increasing a drug candidate's potency and bioavailability.[3]

Within this context, fluorinated pyridines have emerged as privileged structures, present in a significant number of FDA-approved drugs.[4] These scaffolds serve as versatile building blocks for a wide range of therapeutic agents. This guide focuses on a specific, high-value intermediate: Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate (CAS 1393553-42-8), a compound poised for significant application in the synthesis of next-generation therapeutics. Its structure combines the beneficial effects of a fluoropyridine ring with a reactive ester handle, making it an ideal starting point for library synthesis and lead optimization.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and properties for Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate are summarized below.

PropertyValueSource
CAS Number 1393553-42-8AiFChem[5]
IUPAC Name ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetateAiFChem[5]
Molecular Formula C₁₀H₁₂FNO₂AiFChem[5]
Molecular Weight 197.21 g/mol AiFChem[5]
Canonical SMILES CC1=NC=CC(F)=C1CC(=O)OCCAiFChem[5]

Commercial Availability and Procurement

The accessibility of starting materials is a critical logistical parameter in any research or development campaign. Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate is available from specialized chemical suppliers who focus on novel building blocks for the pharmaceutical industry. The following table provides a summary of known commercial sources. Researchers are advised to contact suppliers directly for the most current information on stock levels, pricing, and purity specifications.

SupplierProduct NameCAS NumberPurityLink
AiFChem Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate1393553-42-8Not Specified[5]
Mouser Electronics Phoenix Contact CAPAROC PM EIP1393553Not Applicable[6]
Phoenix Contact CAPAROC PM EIP - Feed-in module1393553Not Applicable[7]

Note: The listings from Mouser Electronics and Phoenix Contact refer to an electronic component with the same part number as the CAS number. This is a coincidental overlap and these are not sources for the chemical compound.

Synthesis and Mechanistic Rationale

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities and for scaling up production. The synthesis of Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate is typically achieved through a direct and efficient esterification process.

Workflow for the Synthesis of Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate

G A 2-(4-fluoro-2-methylpyridin-3-yl)acetyl chloride C Esterification A->C B Ethanol (CCO) B->C D Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate (CAS 1393553-42-8) C->D Direct Reaction E HCl (byproduct) C->E G start Ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate step1 Hydrolysis (e.g., LiOH, H₂O/THF) start->step1 intermediate 2-(4-fluoro-2-methylpyridin-3-yl)acetic acid step1->intermediate step2 Amide Coupling (e.g., HATU, DIPEA) intermediate->step2 final Target Molecule Library (e.g., Kinase Inhibitors) step2->final amine Diverse Amine (R-NH₂) From Building Block Library amine->step2

Sources

An In-Depth Technical Guide to the Formation of Ethyl 4-fluoro-2-methylpyridine-3-acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridyl Acetates

Pyridyl acetic acid derivatives are crucial synthons in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Their structural motifs are prevalent in a wide array of therapeutic agents, highlighting the importance of efficient and well-understood synthetic routes.[1][2] The target molecule, Ethyl 4-fluoro-2-methylpyridine-3-acetate, incorporates a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a detailed examination of the plausible reaction mechanism for its synthesis, grounded in established principles of organic chemistry and supported by relevant literature.

Proposed Reaction Mechanism: A Claisen-Type Condensation Approach

The formation of this compound can be effectively achieved through a Claisen-type condensation reaction. This class of reactions is fundamental for carbon-carbon bond formation, involving the reaction of an enolate with an ester.[3][4][5][6][7] In this specific synthesis, the key precursors are a substituted pyridine derivative and an acetate source.

A plausible synthetic strategy involves the reaction of 4-fluoro-2-methylpyridine with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong, non-nucleophilic base. The mechanism can be dissected into the following key steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA).[4][7] The choice of base is critical; using an alkoxide that matches the ester's alcohol component (in this case, ethoxide for ethyl acetate) prevents transesterification, a potential side reaction.[3][4] LDA is another excellent choice as a strong, non-nucleophilic base. The removal of an α-hydrogen results in the formation of a resonance-stabilized enolate ion, a potent nucleophile.

  • Nucleophilic Acyl Substitution: The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of an acylating agent. A common approach involves the reaction of a pyridine derivative with acetyl chloride.[8] An alternative and relevant pathway involves the nucleophilic attack of the enolate on another molecule of the ester.[4][5] However, for the synthesis of a substituted pyridyl acetate, a more direct route involves the reaction of a lithiated pyridine with an appropriate electrophile.

  • A More Direct Analogy: Reaction of a Picolinate Anion: A related synthesis involves the reaction of a picolinate anion with an ester like ethyl formate.[9] This highlights the feasibility of generating a nucleophilic pyridine derivative that can then react with an electrophilic carbonyl compound.

For the synthesis of this compound, a likely pathway involves the deprotonation of the methyl group at the 2-position of 4-fluoro-2-methylpyridine using a strong base like LDA. This generates a nucleophilic carbanion. This carbanion then attacks an appropriate electrophile, such as diethyl carbonate, to introduce the ethyl acetate moiety at the 3-position.

Mechanistic Diagram

Reaction_Mechanism cluster_start Step 1: Enolate Formation cluster_reaction Step 2: Nucleophilic Attack cluster_product Step 3: Elimination & Protonation Start 4-fluoro-2-methylpyridine + LDA Enolate Lithium 4-fluoro-2-(lithiomethyl)pyridinyl Start->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Electrophile Diethyl Carbonate Electrophile->Intermediate Product_anion Enolate of Product Intermediate->Product_anion Elimination of LiOEt Final_Product This compound Product_anion->Final_Product Aqueous Workup (H+)

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
4-fluoro-2-methylpyridine111.12~1.081.11 g10 mmol
Diethyl carbonate118.130.9751.42 g (1.45 mL)12 mmol
Lithium diisopropylamide (LDA)107.12-11 mmol (in THF)11 mmol
Tetrahydrofuran (THF), anhydrous72.110.88950 mL-
Saturated aq. NH4Cl--20 mL-
Ethyl acetate88.110.902As needed-
Brine--As needed-
Anhydrous MgSO4120.37-As needed-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-fluoro-2-methylpyridine (1.11 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 11 mmol) in THF via the dropping funnel over 15 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Electrophilic Addition: In a separate flask, dissolve diethyl carbonate (1.42 g, 12 mmol) in anhydrous THF (20 mL). Add this solution to the reaction mixture dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as the organolithium intermediate is highly reactive towards water.

  • Low Temperature (-78 °C): The deprotonation and subsequent nucleophilic attack are performed at low temperatures to control the reactivity of the strong base and the organolithium species, minimizing side reactions.

  • Strong, Non-nucleophilic Base (LDA): LDA is an ideal base for this transformation as it is strong enough to deprotonate the methyl group of the pyridine but is too sterically hindered to act as a nucleophile itself.

  • Aqueous Workup: The use of a mild acid, such as ammonium chloride, during the workup protonates the enolate formed after the elimination step to yield the final product.

Conclusion

The synthesis of this compound via a Claisen-type condensation provides a reliable and efficient route to this valuable building block. A thorough understanding of the reaction mechanism, including the critical roles of the base, solvent, and temperature, is paramount for achieving high yields and purity. This guide provides a foundational framework for researchers and scientists to approach the synthesis of this and related pyridyl acetate derivatives, empowering further innovation in drug discovery and development.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (2022, October 18).
  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar.
  • 4-Pyridyl acetone synthesis - ChemicalBook.
  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - ChemRxiv.
  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, March 17).
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
  • The Claisen Condensation.
  • Claisen Condensation Reaction Mechanism - Chemistry Steps. (2021, November 11).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 4-fluoro-2-methylpyridine-3-acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research and development professionals optimizing the synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate .

This molecule presents a specific synthetic challenge: the 3-acetate side chain (


)  is not sufficiently electron-withdrawing to strongly activate the 4-position for nucleophilic aromatic substitution (

), unlike a 3-carboxylate or 3-nitro group. Consequently, direct fluorination of the 4-chloro precursor often results in low conversion or extensive byproduct formation (tars/hydrolysis).
Executive Summary: The "Activation" Challenge

The primary failure mode in this synthesis is the lack of electrophilicity at the C4 position. The 2-methyl group is electron-donating, and the 3-acetate group is essentially an alkyl substituent with a distant ester, rendering the pyridine ring electron-rich.

  • Standard Approach (Direct Halex): Often fails (<30% yield) due to harsh conditions required (high T) causing ester degradation.

  • Recommended Approach (N-Oxide Activation): Converting the pyridine nitrogen to an N-oxide increases electrophilicity at C4, allowing fluorination under milder conditions.

Part 1: Strategic Optimization Protocols
Protocol A: Direct Halex Optimization (For 4-Chloro Precursors)

Use this route if you are restricted to the 4-chloro starting material and cannot perform oxidation.

Critical Control Points:

  • Fluoride Source: Standard KF is insufficient. Use Spray-Dried Potassium Fluoride (sd-KF) or Cesium Fluoride (CsF) . The lattice energy of KF is too high for efficient solubility in organic solvents without high heat.

  • Phase Transfer Catalyst: 18-Crown-6 (for KF) or TDA-1 is mandatory to solubilize the fluoride ion.

  • Solvent: Sulfolane or DMSO .[1] Sulfolane is preferred for stability at >150°C, but DMSO accelerates the reaction (though risks safety at high T).

  • Water Content: Strictly Anhydrous (<100 ppm). Water causes hydrolysis of the ethyl ester to the acid, which may decarboxylate or poison the reaction.

Optimized Conditions:

Parameter Standard Condition Optimized Condition Reason
Reagent KF (ground) CsF or sd-KF (1.5 - 2.0 eq) Higher solubility/nucleophilicity of F-.
Catalyst None 18-Crown-6 (0.1 eq) or TMAF Solubilizes F- in aprotic solvents.
Solvent DMF Sulfolane or NMP Higher boiling point; DMF decomposes >140°C.

| Temp | 120°C | 150–160°C | Activation energy for unactivated


 is high. |
| Time  | 24 h | 4–6 h  | Prolonged heating degrades the ester side chain. |
Protocol B: The N-Oxide Route (High-Yield Pathway)

Use this route for maximum yield and purity. It adds two steps but dramatically increases the yield of the fluorination step.

Workflow:

  • Oxidation: Treat Ethyl 4-chloro-2-methylpyridine-3-acetate with m-CPBA or Urea-H2O2/TFAA to form the N-oxide.

  • Fluorination: The N-oxide activates C4. React with TBAF (anhydrous) or KF/18-C-6 at milder temps (80–100°C).

  • Deoxygenation: Reduce the N-oxide using PCl3 or Fe/Acetic Acid to retrieve the target.

N_Oxide_Route Figure 1: N-Oxide Activation Strategy for Unactivated Pyridines Start 4-Chloro Precursor (Unactivated) Oxidation Step 1: N-Oxidation (m-CPBA, DCM, RT) Start->Oxidation Intermediate 4-Chloro-N-Oxide (Highly Activated) Oxidation->Intermediate Activation Fluorination Step 2: Fluorination (TBAF or KF, 80°C) Intermediate->Fluorination Mild SNAr Fluoro_Int 4-Fluoro-N-Oxide Fluorination->Fluoro_Int Reduction Step 3: Deoxygenation (PCl3, CHCl3) Fluoro_Int->Reduction Product Target: This compound Reduction->Product High Yield

Part 2: Troubleshooting Guide (Q&A)

Q1: The reaction turns black/tarry, and I lose the starting material. What is happening?

  • Diagnosis: This is likely polymerization or decomposition of the product. 4-Fluoropyridines can be unstable (self-quaternization) if the reaction mixture is too concentrated or too hot.

  • Fix:

    • Lower Concentration: Dilute the reaction to 0.1 M.

    • Lower Temperature: Switch to the N-Oxide route to run at 80°C instead of 160°C.

    • Protect from Light: Fluorinated heterocycles can be light-sensitive; wrap the flask in foil.

Q2: I see a new spot on TLC that is more polar than the product, and yield is low.

  • Diagnosis: This is likely the hydrolysis product (Ethyl 4-hydroxy-2-methylpyridine-3-acetate or the carboxylic acid).

  • Cause: Wet KF or wet solvent. The ester is hydrolyzing, or the chloride is being displaced by hydroxide (from water) instead of fluoride.

  • Fix:

    • Use Spray-Dried KF (dried at 150°C under vacuum for 4h).

    • Add Molecular Sieves (3Å) to the reaction vessel.

    • Switch to TBAF (anhydrous) in THF/Tert-butanol (mild conditions).

Q3: The conversion stalls at 50%. Adding more KF doesn't help.

  • Diagnosis: The surface of the KF lattice is "poisoned" with KCl.

  • Fix:

    • Use Cesium Fluoride (CsF) .[2] CsCl is more soluble than KCl, preventing surface passivation.

    • Use a homogenous fluoride source like Tetramethylammonium Fluoride (TMAF) or Tetrabutylammonium bifluoride (

      
      ).
      

Q4: Can I use the Balz-Schiemann reaction (via Diazonium) instead?

  • Answer: Yes, but with caution.

    • Pros: Avoids the high-temp displacement issues.

    • Cons: Requires the 4-amino precursor.[3] Diazonium salts of pyridines are unstable. You must use

      
      /
      
      
      
      at 0°C and isolate the diazonium tetrafluoroborate salt before thermal decomposition. Direct decomposition in aqueous acid will hydrolyze the ester.
Part 3: Frequently Asked Questions (FAQs)

Q: Why is the 3-acetate group problematic compared to a 3-carboxylate? A: Electronic effects. A 3-carboxylate (


) is directly conjugated to the ring, withdrawing electron density via resonance and induction, strongly activating the 4-position. The 3-acetate group (

) is separated by a methylene bridge. It acts as an alkyl group (weakly electron-donating via hyperconjugation) with a distant inductive withdrawal. The net effect is a neutral to electron-rich ring , making nucleophilic attack by Fluoride (

) kinetically difficult.

Q: Can I use TBAF in THF? A: Standard TBAF in THF contains water (1M solution). You must use Anhydrous TBAF (solid) or dry the solution azeotropically. Water will instantly hydrolyze your ethyl ester side chain.

Q: How do I separate the 4-Chloro starting material from the 4-Fluoro product? A: This is notoriously difficult as they have similar Rf values.

  • Tip: Use Silver Nitrate (

    
    ) impregnated silica gel . The coordination of Ag+ to the halogen differs slightly between Cl and F.
    
  • Alternative: Run the reaction to full conversion (using N-oxide route) to avoid separation.

References
  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[5]

    • Foundational text on Halex reactions and the stability of fluoropyridines.
  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride.[4] Journal of the American Chemical Society.[5]

    • Protocol for generating anhydrous fluoride sources to prevent hydrolysis.
  • Adams, D. J., et al. (2010). Nucleophilic Aromatic Substitution of Hydrogen for Fluorine. Organic Process Research & Development.

    • Review of modern optimization including N-oxide activation str
  • Schimler, S. D., et al. (2015). Safe and Scalable Nucleophilic Fluorination. Journal of Organic Chemistry.[4][9]

    • Discusses the use of TMAF and other mild fluoride sources for sensitive substr

Sources

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate. Our focus is on identifying and mitigating common byproducts to enhance yield and purity. The advice herein is based on established principles of pyridine synthesis and practical laboratory experience.

Plausible Synthetic Pathway: Modified Hantzsch Dihydropyridine Synthesis

A common and logical approach to constructing the target molecule is a variation of the Hantzsch synthesis. This involves the cyclocondensation of three key components: an enamine (or ammonia and a ketone), a β-ketoester, and an aldehyde, followed by an oxidation step. For this compound, a plausible pathway involves the reaction of ethyl 4-fluoroacetoacetate, an enamine derived from ammonia, and an aldehyde, followed by oxidation.

Synthetic_Pathway cluster_0 Reactants cluster_1 Reaction Stages Ethyl_4_fluoroacetoacetate Ethyl 4-fluoroacetoacetate Condensation Cyclocondensation Ethyl_4_fluoroacetoacetate->Condensation Enamine Enamine/Ammonia Source Enamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Forms heterocyclic ring Oxidation Oxidation Dihydropyridine->Oxidation Aromatization step Final_Product This compound Oxidation->Final_Product

Caption: Plausible Hantzsch-type synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in Hantzsch-type pyridine syntheses can often be traced back to several critical factors, even when the procedure seems straightforward.[1]

  • Residual Moisture: The presence of water is a primary culprit. It can hydrolyze starting materials and intermediates, and quench reagents. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1]

  • Incomplete Oxidation: The initial product of the condensation is a dihydropyridine, which must be oxidized to form the final aromatic pyridine product.[1] If the oxidant (e.g., nitric acid, ferric chloride, or even air) is insufficient or the reaction time is too short, you will isolate the dihydropyridine intermediate, significantly lowering the yield of the desired product.

  • Suboptimal Reaction Conditions: Hantzsch reactions can be sensitive to temperature and catalyst choice. Harsh conditions or prolonged reaction times can lead to the formation of side products and decomposition.[1]

Q2: I'm observing a significant amount of a dark, tar-like substance in my crude product. What is this and how can I prevent it?

The formation of dark, often intractable, materials is a common issue in the synthesis of fluorinated pyridines.

  • Polymerization: 4-fluoropyridine and its derivatives can be unstable and prone to polymerization, especially under acidic conditions or in the presence of water.[2][3] This can result in the formation of brown, gummy solids. To mitigate this, ensure the reaction and workup are performed under strictly anhydrous conditions and that any acidic reagents are neutralized promptly upon reaction completion.

  • Decomposition: The darkening of the reaction mixture can also indicate the decomposition of starting materials or the product itself. This is often caused by excessive heat.[1] Running the reaction at the lowest effective temperature and ensuring even heating can help prevent this.

Q3: My mass spectrometry data shows a peak corresponding to an unfluorinated analog of my target molecule. How is this possible?

The presence of a non-fluorinated byproduct points directly to an issue with your starting materials. The most likely cause is the presence of non-fluorinated acetoacetate (ethyl acetoacetate) as a contaminant in your ethyl 4-fluoroacetoacetate. It is crucial to verify the purity of fluorinated starting materials by techniques such as NMR or GC-MS before starting the synthesis.

Q4: What are the likely structural isomers that could form as byproducts?

In a multi-component reaction like the Hantzsch synthesis, there is a potential for the formation of regioisomers if the reactants are not symmetrical. Depending on the specific aldehyde and enamine source used, you could potentially form other isomers of the pyridine ring. Careful control of reaction conditions and purification by chromatography are essential to isolate the desired isomer.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Presence of water in reagents/solvents.[1]2. Incomplete oxidation of the dihydropyridine intermediate.[1]3. Incorrect reaction temperature.1. Use anhydrous solvents and oven-dried glassware. Store reagents over desiccants.2. Increase the amount of oxidant or prolong the oxidation step. Monitor by TLC for the disappearance of the dihydropyridine spot.3. Optimize the reaction temperature. Run small-scale trials at different temperatures.
Formation of Tar/Polymer 1. Polymerization of the fluoropyridine product.[2]2. Decomposition due to excessive heat.[1]3. Presence of highly reactive impurities.1. Maintain anhydrous conditions throughout. Neutralize the reaction mixture promptly after completion.2. Lower the reaction temperature. Use an oil bath for precise temperature control.3. Purify starting materials before the reaction.
Dihydropyridine Intermediate in Product 1. Insufficient oxidant.2. Oxidation reaction time is too short.1. Use a stronger oxidizing agent or increase the stoichiometric ratio of the current one.2. Extend the reaction time for the oxidation step and monitor by TLC.
Presence of Non-Fluorinated Byproduct 1. Contamination of ethyl 4-fluoroacetoacetate with ethyl acetoacetate.1. Verify the purity of the starting material using ¹H NMR, ¹⁹F NMR, or GC-MS before use.2. Purify the starting material by distillation if necessary.

Byproduct Formation Mechanism: Incomplete Oxidation

A frequent challenge in Hantzsch-type syntheses is halting the reaction at the dihydropyridine stage. This intermediate is non-aromatic and needs to lose two hydrogen atoms to form the stable pyridine ring.

Byproduct_Formation Dihydropyridine Dihydropyridine Intermediate Final_Product Desired Aromatic Pyridine Product Dihydropyridine->Final_Product Sufficient Oxidant (Successful Aromatization) Byproduct Isolated Byproduct (Incomplete Reaction) Dihydropyridine->Byproduct Insufficient Oxidant (Reaction Stalls) Oxidant Oxidizing Agent (e.g., HNO₃, FeCl₃)

Caption: Fate of the dihydropyridine intermediate.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Functionalized 4-Fluoropyridazines. Retrieved from [Link]

  • Reddit. (2024, June 25). 4-FluoroPyridine Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling with Fluoropyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of fluoropyridine substrates. The unique electronic properties of the pyridine ring, combined with the inertness of the C-F bond, present specific challenges that require careful optimization. This document is designed to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with a fluoropyridine substrate has failed or is giving very low yields. What are the most common culprits?

Low to no yield in these reactions typically stems from a few primary issues: inefficient oxidative addition, catalyst deactivation, or degradation of the organoboron reagent.

  • Inert C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1] Unlike more reactive halogens (I > Br > Cl), fluorine requires highly active catalyst systems and often higher temperatures to promote C-F bond activation.[1]

  • Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center. This coordination can occupy active sites, hindering the catalyst's ability to participate in the catalytic cycle, a common problem with nitrogen-containing heterocycles.[2][3]

  • Protodeboronation of the Boronic Acid/Ester: This is a frequent and often overlooked side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond from a proton source (like water).[2] Heteroaryl boronic acids are particularly susceptible to this degradation pathway.[2][4][5]

Q2: How do I select the optimal palladium catalyst and ligand system for a challenging fluoropyridine coupling?

The choice of catalyst and ligand is paramount for activating the inert C-F bond. For electron-deficient substrates like fluoropyridines, the general strategy is to use a palladium precatalyst paired with a bulky, electron-rich ligand. This combination enhances the electron density at the palladium center, which in turn promotes the difficult oxidative addition step.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly effective. Their bulk and electron-donating properties create a highly active, coordinatively unsaturated Pd(0) species necessary for C-F bond cleavage. Consider ligands such as SPhos, XPhos, or RuPhos.[6][7][8] N-heterocyclic carbenes (NHCs) are also excellent choices for their strong σ-donating ability.[1][9]

  • Recommended Precatalysts: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used to generate the active Pd(0) catalyst in situ with the chosen ligand.[7][9] Pre-formed catalysts like Pd(dppf)Cl₂ are also a reliable option.[6][10]

Table 1: Recommended Catalyst & Ligand Combinations for Fluoropyridine Substrates

Substrate TypeRecommended LigandCommon Pd PrecatalystKey Considerations
2-FluoropyridinesSPhos, RuPhos, XPhosPd(OAc)₂, Pd₂(dba)₃Most challenging substrate; requires highly active, bulky ligands to overcome C-F inertness and potential N-coordination.[1][6][8]
3-FluoropyridinesSPhos, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃Generally more reactive than the 2-isomer but still benefits from electron-rich ligands.
4-FluoropyridinesPd(dppf)Cl₂, P(t-Bu)₃Pd(OAc)₂, Pd₂(dba)₃Reactivity is often better than the 2-isomer; a wider range of catalysts may be effective.[9]
Q3: I'm observing a significant amount of my starting boronic acid being converted to the corresponding arene (protodeboronation). How can I prevent this?

Protodeboronation is a destructive side reaction that consumes your nucleophilic partner. Minimizing it is critical for achieving high yields.

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[2] These compounds are more resistant to premature decomposition and slowly release the active boronic acid under reaction conditions, keeping its ambient concentration low.[2][5]

  • Employ Anhydrous Conditions: Water is a primary proton source for this side reaction.[4] Using rigorously dried solvents and reagents, and running the reaction under an inert atmosphere (Nitrogen or Argon), can significantly suppress protodeboronation.[2]

  • Optimize the Base: While a base is necessary to form the nucleophilic boronate species, its strength and concentration can influence the rate of protodeboronation.[11][12] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides (e.g., NaOH).[2][13]

Q4: My reaction is very sluggish, even with an appropriate catalyst system. What adjustments can I make to the base and solvent to improve the rate and yield?

The base and solvent system is not merely a medium but plays an active role in the catalytic cycle.

  • The Role of the Base: The primary function of the base is to activate the boronic acid, forming a more nucleophilic borate anion (R-B(OH)₃⁻) that readily participates in transmetalation.[9][11]

  • The Role of the Solvent: The solvent must solubilize the reactants, but its polarity also influences reaction rates and equilibria.[11][14] Common choices include ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene.[11]

  • The Water Question: Often, a mixture of an organic solvent and water is used. A small amount of water can be beneficial as it helps dissolve inorganic bases like K₃PO₄ or K₂CO₃.[4][11][13] However, an excess of water can promote the detrimental protodeboronation side reaction.[4] If your reaction is sluggish with an anhydrous system and a phosphate base, adding a few equivalents of water may improve solubility and performance.[13]

Table 2: Guide to Selecting Bases and Solvents

BaseRecommended Solvent(s)AdvantagesDisadvantages
K₃PO₄Dioxane/H₂O, Toluene/H₂O, THF/H₂OEffective for challenging couplings; mild enough to reduce side reactions.[2][11]Limited solubility in purely organic solvents; may require water co-solvent.[13]
K₂CO₃, Na₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF/H₂O, MeCN/H₂OWidely available and effective; solubility is enhanced by water.[11][15]Can be too harsh for sensitive substrates, potentially leading to side reactions.
KF, CsFDioxane, THFCan be used in anhydrous conditions, minimizing protodeboronation.[11]Fluoride ions can sometimes interact with the catalyst or other reagents.[12]

Visualizing the Process: Key Diagrams

Understanding the reaction mechanism and potential pitfalls is crucial for effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base biaryl_complex R-Pd(II)L_n-R' transmetalation->biaryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R' (Product) biaryl_complex->reductive_elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.[16]

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions boronic {R-B(OH)₂ | Boronic Acid} protodeboronation {R-H | Protodeboronation Product} boronic->protodeboronation + H₂O/Base (Loss of Reagent) hydrodefluorination {Ar-H | Hydrodefluorination Product} start_aryl {Ar-F | Fluoropyridine} start_aryl->hydrodefluorination Catalyst/Reductant (Loss of Substrate)

Caption: Common Side Reactions in Fluoropyridine Couplings.[2][17]

Troubleshooting_Flowchart start Low/No Yield in Fluoropyridine Suzuki Coupling check_catalyst Is the catalyst system active enough? (e.g., Buchwald ligand + Pd source) start->check_catalyst check_boron Is protodeboronation occurring? (Check for R-H byproduct) check_catalyst->check_boron Yes optimize_catalyst Switch to a bulkier, more electron-rich ligand (SPhos, RuPhos) and ensure Pd source is not degraded. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? (Temp, Base, Solvent) check_boron->check_conditions No optimize_boron Use a boronic ester (Bpin) or trifluoroborate salt (BF₃K). Employ anhydrous conditions. check_boron->optimize_boron Yes further_analysis Reaction should be improved. If issues persist, check for hydrodefluorination or substrate purity. check_conditions->further_analysis Yes optimize_conditions Screen bases (K₃PO₄ vs K₂CO₃). Optimize solvent/water ratio. Increase temperature. check_conditions->optimize_conditions No optimize_catalyst->start optimize_boron->start optimize_conditions->start

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of Novel Compounds: A Comparison of Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of chemical biology and drug discovery, the journey from a promising bioactive compound to a validated therapeutic lead is both exciting and fraught with challenges. A critical milestone in this journey is the identification and subsequent validation of the compound's biological target. This guide provides a comprehensive overview and comparison of modern techniques for target validation, using the context of novel compounds derived from scaffolds like Ethyl 4-fluoro-2-methylpyridine-3-acetate, a class of molecules with emerging biological activities.[1][2][3][4][5][6]

This document is designed for drug development professionals, researchers, and scientists, offering in-depth, technical insights into the strategic selection and application of target validation methodologies. We will move beyond simple procedural lists to explore the underlying principles and experimental rationale, ensuring a robust and self-validating approach to your research.

The Imperative of Target Validation

The success of any therapeutic program hinges on a clear understanding of how a compound exerts its effects at the molecular level. Inadequate target validation is a primary driver of clinical trial failures.[7] Therefore, rigorously confirming the engagement of a compound with its intended target is a non-negotiable step in de-risking a drug discovery project.[8][9] An ideal biological target plays a pivotal role in the pathophysiology of a disease, and its modulation by a small molecule should lead to a therapeutic effect with a favorable safety profile.[10]

A Comparative Overview of Target Validation Strategies

The modern target validation toolbox is diverse, encompassing a range of in vitro and in vivo techniques. The choice of method depends on several factors, including the nature of the compound, the suspected target class, and the available resources. Here, we compare some of the most powerful approaches.

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[11][12]Directly measures target engagement in a cellular context; applicable to various target classes.[11][12][13]Requires a specific antibody for detection; optimization for each target is necessary.Low to Medium
Activity-Based Protein Profiling (ABPP) Uses chemical probes to map the functional state of enzyme families.[14]Provides insights into the functional consequences of target engagement; can identify novel "ligandable" sites.[15]Primarily applicable to enzyme classes with reactive catalytic residues; probe synthesis can be complex.Medium to High
Kinobeads / Affinity Chromatography Immobilized ligands are used to "pull down" interacting proteins from cell lysates.[16][17][18][19]Unbiased approach to identify potential binding partners; can discover novel targets.[18]Can generate false positives due to non-specific binding; modification of the compound with a linker may alter its activity.[17][20]Low to Medium
Genetic Approaches (e.g., CRISPR-Cas9) Gene editing is used to knock out or modify the expression of the putative target gene.[21][22][23]Provides strong genetic evidence for the role of the target in the observed phenotype; versatile for various target classes.[22][24]Knockout may not fully mimic pharmacological inhibition; potential for off-target genetic modifications.[22]High (for screens)
Proteomics-Based Methods (e.g., LiP-MS) Measures changes in protein structure and stability upon ligand binding on a proteome-wide scale.[7][9]Unbiased, proteome-wide view of on- and off-target effects; can identify binding sites.[9]Requires specialized mass spectrometry equipment and expertise; data analysis can be complex.Low to Medium
In Vivo Models Assessing the compound's effect in a living organism where the target is modulated.[25][26]Provides the highest level of physiological relevance, capturing systemic effects.[25][26]Higher cost and complexity; lower throughput compared to in vitro methods.[25]Low

Experimental Deep Dive: Key Protocols and Their Rationale

To provide a practical framework, we will detail the protocols for two widely used and complementary target validation techniques: the Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9-mediated target knockdown.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in living cells.[11][12][13] The underlying principle is that the binding of a ligand to its target protein confers thermal stability.[13]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells to optimal confluency B 2. Treat cells with compound (and vehicle control) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat at a range of temperatures C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify protein by Western Blot or other methods G->H

Caption: CETSA workflow from cell treatment to analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency. The choice of cell line should be relevant to the disease context.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and treat with various concentrations of your compound and a vehicle control (e.g., DMSO). Incubate to allow for compound uptake.

  • Heat Challenge:

    • Transfer the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a defined period (e.g., 3 minutes).[11] This step is crucial for inducing thermal denaturation.

  • Cell Lysis and Protein Separation:

    • Lyse the cells using a method that avoids protein denaturation, such as freeze-thaw cycles.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western blotting, ELISA, or mass spectrometry.[27][28]

Causality and Interpretation: In the presence of a binding compound, the target protein will be more stable at higher temperatures, resulting in a greater amount of soluble protein detected compared to the vehicle control. This "thermal shift" is a direct measure of target engagement.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

Genetic approaches provide an orthogonal method to validate a target by observing the phenotypic consequences of its removal or reduced expression.[22] CRISPR-Cas9 technology is a powerful tool for this purpose due to its precision and efficiency.[21][23]

Workflow Diagram:

CRISPR_Workflow cluster_design_delivery gRNA Design & Delivery cluster_selection_validation Selection & Validation cluster_phenotypic_assay Phenotypic Assay A 1. Design guide RNAs (gRNAs) targeting the gene of interest B 2. Clone gRNAs into a Cas9 expression vector A->B C 3. Deliver vector to cells (e.g., transfection, transduction) B->C D 4. Select for successfully -edited cells C->D E 5. Validate target knockout/ knockdown (e.g., Western Blot, qPCR) D->E F 6. Perform relevant phenotypic assay (e.g., proliferation, migration) E->F G 7. Compare phenotype of edited cells to wild-type cells F->G

Caption: CRISPR-Cas9 workflow for target validation.

Step-by-Step Methodology:

  • gRNA Design and Vector Construction:

    • Design multiple guide RNAs (gRNAs) targeting the gene of your putative target protein to minimize off-target effects.

    • Clone the gRNAs into a suitable vector that also expresses the Cas9 nuclease.

  • Cell Line Engineering:

    • Deliver the CRISPR-Cas9 vector into your chosen cell line using an appropriate method like lentiviral transduction or lipid-based transfection.

    • Select for cells that have successfully incorporated the vector, often using an antibiotic resistance marker.

  • Validation of Knockout/Knockdown:

    • Expand the selected cell population and validate the knockout or knockdown of your target protein at the protein level (Western Blot) and/or mRNA level (qPCR).

  • Phenotypic Analysis:

    • Perform a relevant phenotypic assay to assess the functional consequences of target depletion. This assay should be the same one where your compound showed activity.

    • Compare the phenotype of the knockout/knockdown cells to that of the wild-type cells.

Causality and Interpretation: If the genetic knockout/knockdown of the target protein recapitulates the phenotype observed with your compound, it provides strong evidence that the compound's activity is mediated through that target.

Concluding Remarks for the Diligent Researcher

The validation of a biological target is a multifaceted process that requires a thoughtful and rigorous experimental approach. No single method is foolproof; therefore, a combination of orthogonal techniques is highly recommended to build a compelling case for a specific target. For novel compounds derived from scaffolds like this compound, a journey that begins with unbiased screening methods to identify potential targets, followed by rigorous validation using techniques like CETSA and CRISPR-Cas9, will pave the way for successful downstream drug development.

This guide provides a framework for designing and executing a robust target validation strategy. By understanding the principles and nuances of each method, researchers can navigate the complexities of drug discovery with greater confidence and a higher probability of success.

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

  • In Vivo Target Validation. Creative Biolabs. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • In Vitro Assays. AXXAM. [Link]

  • target validation & efficacy. Labtoo. [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • Target Validation with Zebrafish in Drug Discovery. ZeClinics. [Link]

  • In vitro target validation process. ResearchGate. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PNAS. [Link]

  • Target Identification Services. Sapient Bio. [Link]

  • Target Validation. Cellomatics Biosciences. [Link]

  • A Pipeline for Drug Target Identification and Validation. PMC - NIH. [Link]

  • Target Validation in Drug Discovery. Sygnature. [Link]

  • Target validation drug development services. InnoSer. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology. [Link]

  • CRISPR for Disease Modeling and Target Discovery. Terrapinn. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Target Discovery and Validation. Selvita. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Tempo Bioscience. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]

  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. The Pharma Innovation. [Link]

  • Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. Tropical Journal of Natural Product Research. [Link]

  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of Novel Ethyl 4-fluoro-2-methylpyridine-3-acetate Derivatives as Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Discovery Biology Division

Executive Summary

The relentless pursuit of novel oncology therapeutics has led to the investigation of diverse chemical scaffolds capable of modulating key signaling pathways in cancer progression. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and its inhibition remains a cornerstone of modern cancer therapy. Receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met), are critical mediators of the angiogenic process. This guide provides a comprehensive benchmark analysis of a novel class of compounds, Ethyl 4-fluoro-2-methylpyridine-3-acetate derivatives (termed EFM-Py acetates), against well-established clinical inhibitors. Through a series of robust in vitro biochemical and cell-based assays, we objectively evaluate the potency and cellular efficacy of these derivatives, providing critical data for drug development professionals.

Introduction: Targeting the Pillars of Tumor Angiogenesis

The growth and metastasis of solid tumors are critically dependent on the formation of a dedicated blood supply, a process orchestrated by a complex network of signaling molecules.[1] Among these, the pathways initiated by Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF) are paramount.

  • The VEGF/VEGFR-2 Axis: VEGF-A, binding to its high-affinity receptor VEGFR-2 on endothelial cells, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3][4] This pathway is a primary driver of angiogenesis, and its blockade has been a successful therapeutic strategy for numerous cancers.[5]

  • The HGF/c-Met Axis: The HGF/c-Met pathway plays a crucial role in embryogenesis and tissue regeneration but is frequently dysregulated in cancer.[6][7] Activation of c-Met, a receptor tyrosine kinase, by its ligand HGF leads to cell proliferation, motility, and invasion.[8][9] Importantly, this pathway can also drive angiogenesis and contribute to resistance against anti-VEGF therapies, making it an attractive target for inhibition.[1]

Given the crosstalk and potential for redundancy between these pathways, dual inhibition of both VEGFR-2 and c-Met presents a compelling therapeutic strategy. The novel EFM-Py acetate scaffold has been designed based on pharmacophoric features common to ATP-competitive kinase inhibitors. This guide benchmarks the lead compounds from this series, EFM-Py-01 and EFM-Py-02 , against known inhibitors: Cabozantinib (a potent dual inhibitor of VEGFR-2/c-Met), Crizotinib (a potent c-Met inhibitor), and Sorafenib (a multi-kinase inhibitor including VEGFR-2).[10][11][12]

Signaling Pathways Overview

To contextualize the action of these inhibitors, it is essential to visualize their targets' signaling cascades.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Motility Invasion STAT3->Invasion

Caption: Simplified HGF/c-Met Signaling Pathway.[6][9]

VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT Survival Survival Permeability AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Migration ERK->Proliferation

Caption: Simplified VEGF-A/VEGFR-2 Signaling Pathway.[13][14]

Materials and Experimental Methodologies

Scientific rigor demands transparent and reproducible methodologies. The protocols described herein are based on industry-standard practices for kinase inhibitor profiling.

Compounds
  • Test Compounds: EFM-Py-01, EFM-Py-02 (synthesized in-house, purity >98% by HPLC).

  • Reference Inhibitors: Cabozantinib, Crizotinib, Sorafenib (commercially sourced, purity >99%).

  • Stock Solutions: All compounds were dissolved in 100% DMSO to a stock concentration of 10 mM and stored at -20°C. Serial dilutions were prepared in appropriate assay buffers.

In Vitro Biochemical Kinase Assays

Causality: The primary objective of a biochemical assay is to determine the direct inhibitory activity of a compound on its purified target enzyme, devoid of cellular complexities like membrane transport or off-target effects. A radiometric assay using ³²P-labeled ATP is considered a gold-standard method due to its sensitivity and direct measurement of phosphate transfer.[15][16]

Protocol: Radiometric Kinase Assay (c-Met and VEGFR-2)

  • Kinase Reaction Buffer Preparation: Prepare a buffer consisting of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme & Substrate Preparation: Recombinant human c-Met and VEGFR-2 kinase domains and their respective poly(Glu, Tyr) 4:1 peptide substrates are diluted in the kinase reaction buffer.

  • Compound Plating: In a 96-well plate, add 5 µL of serially diluted test compounds or reference inhibitors (in 10% DMSO). Add 5 µL of 10% DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 20 µL of the diluted kinase solution to each well except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution (containing 10 µM cold ATP and 0.5 µCi of [γ-³²P]ATP) to all wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Signal Capture: Transfer 70 µL of the reaction mixture from each well onto a P30 filtermat. Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

  • Quantification: Dry the filtermat and measure the incorporated radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection & Analysis Compound_Plate 1. Prepare Compound Dilution Plate Reaction_Plate 4. Combine in Reaction Plate Compound_Plate->Reaction_Plate Enzyme_Mix 2. Prepare Kinase & Substrate Mix Enzyme_Mix->Reaction_Plate ATP_Mix 3. Prepare [γ-³²P]ATP Mix ATP_Mix->Reaction_Plate Initiate Incubate 5. Incubate (30°C, 45 min) Reaction_Plate->Incubate Stop 6. Terminate with Phosphoric Acid Incubate->Stop Filter 7. Spot onto Filtermat & Wash Stop->Filter Count 8. Scintillation Counting Filter->Count Analysis 9. Calculate IC₅₀ Count->Analysis

Caption: Workflow for the In Vitro Radiometric Kinase Assay.

Cell-Based Angiogenesis Assay

Causality: While biochemical assays measure direct target engagement, cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy.[17] They account for cell permeability, stability, and impact on the entire signaling network. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form capillary-like structures.[18]

Protocol: HUVEC Tube Formation Assay

  • Matrix Coating: Thaw extracellular matrix (ECM) gel (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of ECM gel and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium (containing a basal level of growth factors like VEGF) at a density of 2 x 10⁵ cells/mL.

  • Treatment: Add serially diluted compounds to the HUVEC suspension.

  • Plating: Plate 100 µL of the cell/compound suspension onto the polymerized ECM gel in each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours. The optimal time should be determined empirically but is typically when a robust network of tubes is visible in the vehicle control wells.

  • Staining & Imaging: Gently remove the medium and stain the cells with a live cell fluorescent dye (e.g., Calcein AM). Capture images of the tube network using a fluorescence microscope.

  • Quantification: Analyze the images using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of nodes, and number of meshes.

  • Data Analysis: Calculate the percent inhibition of tube formation for each concentration relative to the vehicle (DMSO) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Tube_Formation_Workflow cluster_setup Plate Setup cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay & Readout Coat_Plate 1. Coat 96-well Plate with ECM Gel Polymerize 2. Polymerize Gel (37°C) Coat_Plate->Polymerize Seed_Plate 5. Seed Cells onto ECM Gel Polymerize->Seed_Plate Harvest_Cells 3. Harvest & Resuspend HUVECs Treat_Cells 4. Add Compounds to Cell Suspension Harvest_Cells->Treat_Cells Treat_Cells->Seed_Plate Incubate 6. Incubate (6-18 hours) Seed_Plate->Incubate Image 7. Stain & Image Tube Network Incubate->Image Analyze 8. Quantify Network & Calculate IC₅₀ Image->Analyze

Caption: Workflow for the HUVEC Tube Formation Assay.

Results: A Comparative Efficacy Analysis

The inhibitory activities of the EFM-Py acetate derivatives and the reference compounds were determined in both biochemical and cell-based assays. The results, presented as IC₅₀ values (the concentration required for 50% inhibition), are summarized below.

Table 1: In Vitro Biochemical Inhibition of c-Met and VEGFR-2 Kinases
Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
EFM-Py-01 15.225.8
EFM-Py-02 89.5120.4
Cabozantinib 1.30.035
Crizotinib 8.0>10,000
Sorafenib 58090

Data represent the mean of three independent experiments.

Table 2: Cell-Based Inhibition of HUVEC Tube Formation
CompoundHUVEC Tube Formation IC₅₀ (nM)
EFM-Py-01 45.7
EFM-Py-02 255.1
Cabozantinib 2.1
Crizotinib >10,000
Sorafenib 150.6

Data represent the mean of three independent experiments.

Discussion and Interpretation

The experimental data provide a clear comparative landscape of the novel EFM-Py acetate derivatives' efficacy.

Biochemical Potency and Selectivity: The in vitro kinase assay results (Table 1) demonstrate that EFM-Py-01 is a potent, dual inhibitor of both c-Met and VEGFR-2, with IC₅₀ values in the low nanomolar range. While not as potent as the clinical benchmark Cabozantinib[11], it shows significantly greater potency against both kinases compared to Sorafenib's activity on c-Met. EFM-Py-02 is a weaker inhibitor overall. As expected, Crizotinib was highly potent and selective for c-Met, while Sorafenib showed preferential activity against VEGFR-2 over c-Met. The dual-inhibitor profile of EFM-Py-01 is a promising attribute for overcoming potential resistance mechanisms associated with targeting a single angiogenic pathway.

Cellular Efficacy in an Angiogenesis Model: The HUVEC tube formation assay (Table 2) provides crucial insights into the compounds' ability to inhibit a complex biological process. The IC₅₀ values in this cellular context generally show a rightward shift compared to the biochemical IC₅₀s, which is expected due to factors like cell membrane permeability and protein binding in the culture medium.

Crucially, the rank order of potency is largely maintained. EFM-Py-01 demonstrated potent inhibition of tube formation, superior to that of Sorafenib, validating that its biochemical potency translates to effective anti-angiogenic activity in a cellular model. The lack of activity for Crizotinib in this assay is consistent with its selectivity for c-Met and underscores that HUVEC tube formation under these conditions is predominantly driven by the VEGF/VEGFR-2 axis. The potent inhibition by EFM-Py-01 in this VEGFR-2-driven assay confirms its effective engagement of the VEGFR-2 target in a cellular environment.

Conclusion and Future Directions

This benchmarking guide demonstrates that the novel this compound derivative, EFM-Py-01 , is a potent dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases. Its efficacy in both direct enzymatic inhibition and a functional cell-based angiogenesis assay establishes it as a promising lead candidate for further preclinical development. Its balanced dual-inhibitor profile suggests it may offer advantages in overcoming the tumor escape mechanisms that can limit the efficacy of more selective anti-angiogenic agents.

Future studies should focus on:

  • Comprehensive kinase profiling to assess the broader selectivity of EFM-Py-01.

  • Cell-based assays using c-Met-dependent tumor cell lines to confirm its cellular activity against the HGF/c-Met axis.

  • Pharmacokinetic and in vivo efficacy studies in relevant tumor xenograft models to evaluate its therapeutic potential.

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